2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one
Overview
Description
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one is a heterocyclic compound that has shown potential in various scientific research applications. The compound's unique structure and properties have made it an attractive target for synthesis and investigation. In
Scientific Research Applications
1. Synthesis and Catalysis
In a study by Duan et al. (2014), a Rhodium(III)-catalyzed C-H activation/annulation reaction was developed to create 1,2-oxazepines, leading to important chroman derivatives. This method did not require oxidants and efficiently formed C-C/C-N bond formations, demonstrating a potential application in the synthesis of complex organic compounds (Duan et al., 2014).
2. Photoreactions and Synthetic Routes
The work by Eberbach et al. (1971) involved synthesizing oxepin derivatives from furanes and acetylenic dienophiles, demonstrating the feasibility of creating oxepin derivatives through photochemical transformations. This research opens avenues in the field of photochemistry and organic synthesis (Eberbach et al., 1971).
3. Metal Complexes and Reactions
Weigand et al. (1996) prepared and characterized metal complexes involving sulfur-containing ligands, which included derivatives of benzoxepine. These complexes have potential applications in inorganic chemistry and material sciences (Weigand et al., 1996).
4. Novel Synthetic Approaches
Luo and Wu (2011) described an efficient route to indeno[1,2-c]azepin-3(2H)-ones, incorporating both indene and unsaturated seven-membered ring lactam skeletons. This study is significant for its novel approach to synthesizing complex organic structures (Luo & Wu, 2011).
5. Ring Expansion Techniques
Fesenko et al. (2017) developed a method for ring expansion of tetrahydropyrimidines to form tetrahydro-1H-1,3-diazepines. This method has potential applications in the development of new heterocyclic compounds (Fesenko et al., 2017).
6. Organic Synthesis and Characterization
Ossig et al. (1996) isolated and characterized reaction products of germylenes or stannylenes with diazomalonate and diazoindanedione, which included oxepin derivatives. This study provides insights into the synthesis and properties of these compounds (Ossig et al., 1996).
properties
IUPAC Name |
2,3,4,7,8,9-hexahydrocyclopenta[h][1]benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-5-2-6-15-13-8-10-4-1-3-9(10)7-11(12)13/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVODBHXATUGMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OCCCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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